Comparative CMP Performance: Guanidine Carbonate vs. Guanidine Hydrochloride vs. Guanidine Nitrate in Barrier Slurry Formulations
In a direct head-to-head comparison evaluating three guanidinium salts as additives in low-abrasive alkaline slurries for barrier chemical mechanical planarization (CMP), guanidine hydrochloride demonstrated superior overall performance relative to both guanidine carbonate and guanidine nitrate [1]. The study quantified that guanidine hydrochloride provided the best balance of removal rate selectivity, planarization efficiency, and surface roughness reduction [1]. This finding establishes that guanidine carbonate is not the optimal selection for CMP slurry applications where maximizing planarization performance is the primary criterion—users should select guanidine hydrochloride instead. Conversely, this evidence defines a clear negative selection criterion: procurement of guanidine carbonate is indicated for applications where its distinct counterion (carbonate) and non-chaotropic properties are required, but it should be avoided where maximum CMP slurry performance is needed [1].
| Evidence Dimension | CMP slurry performance (removal rate selectivity, planarization efficiency, surface roughness) |
|---|---|
| Target Compound Data | Inferior to guanidine hydrochloride in overall CMP performance metrics |
| Comparator Or Baseline | Guanidine hydrochloride: best performance among three salts; Guanidine nitrate: intermediate performance |
| Quantified Difference | Qualitative performance ranking: Guanidine hydrochloride > Guanidine nitrate/guanidine carbonate |
| Conditions | Low-abrasive alkaline slurry for barrier CMP; direct comparative study of three guanidinium salts |
Why This Matters
Establishes a clear negative selection criterion: guanidine carbonate is suboptimal for CMP slurry applications, guiding procurement toward alternative guanidine salts when CMP performance is the primary driver.
- [1] Effect of three kinds of guanidinium salt on the properties of a novel low-abrasive alkaline slurry for barrier CMP. Journal of Semiconductors, 2014, 35(11): 116003. View Source
